![molecular formula C26H27ClN10O2S B2506560 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione CAS No. 674338-32-0](/img/no-structure.png)

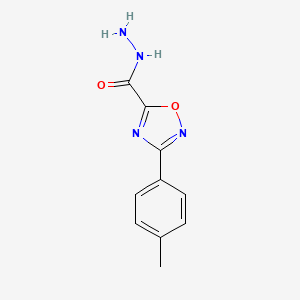

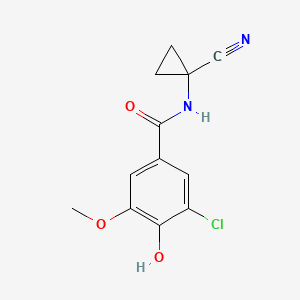

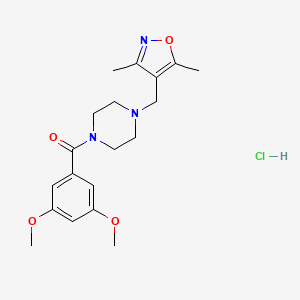

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H27ClN10O2S and its molecular weight is 579.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

Research into compounds with the core structure of purine-2,6-dione derivatives has been conducted to explore their potential biological activities. Various derivatives have been synthesized and tested for activities such as antiasthmatic, antihistaminic, anticonvulsant, cardiovascular, and antiproliferative effects against cancer cells.

- Antiasthmatic Agents : Synthesis of xanthene derivatives aiming at developing antiasthmatic agents has shown significant activity, indicating the potential of purine derivatives in treating respiratory conditions (Bhatia et al., 2016).

- Antihistaminic Activity : Derivatives evaluated for antihistaminic activity demonstrated potential in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, highlighting their therapeutic potential in allergy treatments (Pascal et al., 1985).

- Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, offering promising results in models of seizures, which suggests the utility of these compounds in the treatment of epilepsy (Obniska et al., 2010).

- Cardiovascular Activity : Research on derivatives for cardiovascular activities, including antiarrhythmic and hypotensive effects, indicates a potential application in the treatment of heart conditions (Chłoń-Rzepa et al., 2004).

- Antiproliferative Effects : Investigations into the antiproliferative effects of derivatives against cancer cells, particularly breast cancer cells, reveal their potential as anticancer agents (Yurttaş et al., 2014).

作用機序

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to interact with various biological targets . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, certain storage conditions may be necessary to maintain the compound’s stability .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the addition of a tetrazole-containing thiol to the resulting intermediate.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-methyl-7-bromo-8-nitro-purine-2,6-dione", "1-phenyltetrazole-5-thiol" ], "Reaction": [ "The 3-chlorophenylpiperazine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "The 3-methyl-7-bromo-8-nitro-purine-2,6-dione is reduced with palladium on carbon and hydrogen gas to form the corresponding 7-amino-purine-2,6-dione.", "The sodium salt of the piperazine derivative is added to the 7-amino-purine-2,6-dione in DMF, and the resulting mixture is heated to form the intermediate.", "The tetrazole-containing thiol is added to the intermediate in DMF, and the resulting mixture is heated to form the final product." ] } | |

CAS番号 |

674338-32-0 |

分子式 |

C26H27ClN10O2S |

分子量 |

579.08 |

IUPAC名 |

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |

InChI |

InChI=1S/C26H27ClN10O2S/c1-33-22-21(23(38)29-25(33)39)36(11-6-16-40-26-30-31-32-37(26)19-8-3-2-4-9-19)24(28-22)35-14-12-34(13-15-35)20-10-5-7-18(27)17-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,29,38,39) |

InChIキー |

BPCZVBDLFLUEII-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NN=NN5C6=CC=CC=C6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

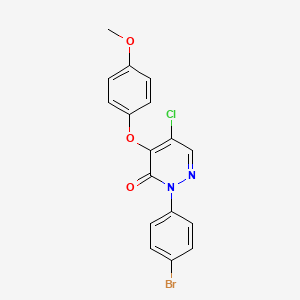

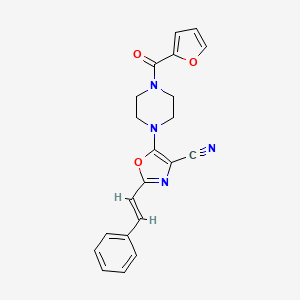

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)